isocudraniaxanthone B

概要

説明

Isocudraniaxanthone B is a naturally occurring xanthone derivative isolated from the roots of Maclura cochinchinensis . It is a dark yellow crystalline solid that dissolves in polar solvents such as ethanol, dimethyl sulfoxide, and dichloromethane . This compound has garnered significant interest due to its diverse biological activities, including antimalarial properties.

準備方法

Isocudraniaxanthone B can be extracted from the roots of Maclura cochinchinensis using various chromatographic techniques . The extraction process typically involves the use of solvents like chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . specific synthetic routes and industrial production methods for this compound have not been extensively documented .

化学反応の分析

Isocudraniaxanthone B undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.

科学的研究の応用

Isocudraniaxanthone B has a wide range of scientific research applications:

Chemistry: It is used as a model compound for studying the reactivity and properties of xanthones.

作用機序

The mechanism of action of isocudraniaxanthone B involves its interaction with specific molecular targets and pathways. It inhibits the Na+/H+ exchange system in arterial smooth muscle cells, which plays a crucial role in regulating intracellular pH and cell volume . This inhibition leads to various physiological effects, including antimalarial activity .

類似化合物との比較

Isocudraniaxanthone B is unique among xanthones due to its specific structural features and biological activities. Similar compounds include:

Isocudraniaxanthone A: Another xanthone derivative isolated from Maclura cochinchinensis with similar biological activities.

Isoalvaxanthone: A prenylated xanthone with comparable chemical properties.

Cratochinone A and B: Xanthone derivatives isolated from Cratoxylum cochinchinense with cytotoxic effects against various cancer cell lines.

These compounds share structural similarities but differ in their specific biological activities and mechanisms of action, highlighting the uniqueness of this compound.

生物活性

Isocudraniaxanthone B is a prenylated xanthone compound primarily isolated from the root bark of various plants, including Cudrania cochinchinensis and Maclura cochinchinensis. This compound has garnered attention due to its diverse biological activities, particularly its potential applications in medicine and pharmacology.

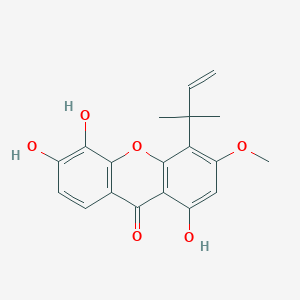

This compound possesses a unique structural framework among xanthones, characterized by a prenyl group that enhances its biological activity. The structural elucidation of this compound has been achieved through various spectroscopic techniques, including Mass Spectrometry (MS), Proton Nuclear Magnetic Resonance (^1H-NMR), and Carbon-13 Nuclear Magnetic Resonance (^13C-NMR) .

Biological Activities

1. Antimalarial Activity:

this compound has demonstrated significant antimalarial properties, with an IC50 value of 3.2 μg/mL against Plasmodium falciparum, indicating its potential as a lead compound for the development of new antimalarial drugs .

2. Cytotoxicity:

Research has shown that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been tested against HeLa, MCF-7, A549, and B16 cell lines, showing promising results comparable to established chemotherapeutic agents . The cytotoxic effects are attributed to its ability to induce apoptosis in cancer cells.

3. Inhibition of Ion Transport:

The compound inhibits the Na+/H+ exchange system in arterial smooth muscle cells, which is crucial for regulating intracellular pH and cell volume. This mechanism suggests potential applications in cardiovascular diseases where ion transport dysregulation is a concern .

Comparative Analysis with Similar Compounds

| Compound Name | Source Plant | Antimalarial IC50 (μg/mL) | Cytotoxicity (Cell Lines) |

|---|---|---|---|

| This compound | Cudrania cochinchinensis | 3.2 | HeLa, MCF-7, A549 |

| Isocudraniaxanthone A | Maclura cochinchinensis | Not reported | Similar activity |

| Isoalvaxanthone | Not specified | Not reported | Comparable activity |

| Cratochinone A & B | Cratoxylum cochinchinense | Not reported | Good cytotoxicity |

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets involved in cellular processes. Its inhibition of the Na+/H+ exchange system disrupts normal cellular ion homeostasis, leading to altered cell function and apoptosis in cancer cells . Furthermore, the compound's antioxidant properties contribute to its cytotoxic effects by mitigating oxidative stress within cells.

Case Studies and Research Findings

Recent studies have focused on the pharmacological potential of this compound:

- Antimicrobial Activity: A study evaluated the antimicrobial properties of xanthones, including this compound, revealing promising results against various pathogens .

- In Silico Studies: Molecular docking studies have supported the observed biological activities by predicting binding affinities to target proteins involved in disease pathways .

特性

IUPAC Name |

1,5,6-trihydroxy-3-methoxy-4-(2-methylbut-3-en-2-yl)xanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O6/c1-5-19(2,3)14-12(24-4)8-11(21)13-15(22)9-6-7-10(20)16(23)17(9)25-18(13)14/h5-8,20-21,23H,1H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PELOBHLTYBBGDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C=C)C1=C(C=C(C2=C1OC3=C(C2=O)C=CC(=C3O)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: From which plant sources can isocudraniaxanthone B be isolated?

A1: this compound has been isolated from several plant species, including:

- Cudrania cochinchinensis (root bark) [, , ]

- Maclura cochinchinensis (roots) []

- Garcinia cowa (roots) []

Q2: What is the chemical structure of this compound?

A3: this compound is a prenylated xanthone, meaning it has a xanthone core structure with an additional prenyl group attached. While the provided abstracts don't detail the spectroscopic data, they do mention that its structure was elucidated using spectroscopic techniques such as MS, 1H-NMR, 13C-NMR, and 2D NMR. [, ] Researchers interested in the detailed structural characterization of this compound should refer to the full research articles referenced in the provided abstracts.

Q3: Are there any known structural analogs of this compound, and do they exhibit similar biological activities?

A4: Yes, research has identified structural analogs of this compound. One such example is 1,6,7-trihydroxy-4-(1,1-dimethylallyl)-3-methoxyxanthone, a new prenylated xanthone also isolated from the root barks of Cudrania cochinchinensis. [] This compound is an isomer of this compound. [] While the biological activity of this specific isomer hasn't been explicitly reported within these abstracts, the structural similarities suggest that it might possess comparable properties. Further investigation is needed to ascertain the specific activities of this and other analogs of this compound.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。